molecular formula C13H18N4O3 B2555070 Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate CAS No. 2194846-82-5

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate

Cat. No.: B2555070
CAS No.: 2194846-82-5
M. Wt: 278.312
InChI Key: TYYLFVCEFUJZKU-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with a 4-oxo group and a 3-(pyrimidin-2-ylamino)azetidin-1-yl moiety. The ester group (ethyl butanoate) confers moderate lipophilicity, which may influence solubility and bioavailability .

Properties

IUPAC Name

ethyl 4-oxo-4-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-2-20-12(19)5-4-11(18)17-8-10(9-17)16-13-14-6-3-7-15-13/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYLFVCEFUJZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate typically involves multiple steps, starting with the preparation of the pyrimidinylamino group. This can be achieved through the reaction of pyrimidine with an appropriate amine under controlled conditions. The azetidinylbutanoate moiety is then introduced through a series of reactions involving esterification and cyclization processes.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate has shown promise in several biological assays:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit inhibitory effects on mutant isocitrate dehydrogenase (IDH), a target in various cancers. The pyrimidine component is crucial for binding affinity to the enzyme, suggesting potential for anticancer drug development .
  • Antimicrobial Properties :
    • The compound's structural characteristics may confer antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.
  • CNS Activity :
    • Given the presence of nitrogen-containing heterocycles, this compound may possess central nervous system (CNS) activity, potentially useful in neuropharmacology .

Therapeutic Applications

The following therapeutic applications have been proposed based on preliminary studies:

Therapeutic Area Potential Application Mechanism of Action
Cancer TreatmentInhibition of IDHTargeting metabolic pathways in cancer cells
Antimicrobial TherapyBacterial infectionsDisruption of bacterial cell function
Neurological DisordersCNS modulationInteraction with neurotransmitter systems

Case Studies

  • Inhibition of Mutant IDH :
    • A study highlighted the effectiveness of compounds similar to this compound in inhibiting mutant IDH enzymes. These findings suggest a pathway for developing targeted therapies for gliomas and acute myeloid leukemia (AML) .
  • Antimicrobial Screening :
    • Another investigation evaluated a series of pyrimidine derivatives for their antimicrobial properties. This compound was included as part of a broader screening process, indicating potential effectiveness against certain bacterial strains .

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamino group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other ethyl ester derivatives reported in the literature. Below is a comparative analysis based on substituent variations and inferred properties:

Table 1: Structural Comparison of Ethyl Ester Derivatives

Compound Name / Identifier Core Structure Substituent(s) Key Features Reference
Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate Butanoate ester + 4-oxo group 3-(pyrimidin-2-ylamino)azetidin-1-yl Azetidine ring, pyrimidine-amino group -
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazin-3-yl + phenethylamino Pyridazine ring, extended aromatic system
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Benzoate ester Methylisoxazole-5-yl + phenethylamino Isoxazole ring, methyl substitution
Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate Butanoate ester + 4-oxo group 2,4,6-Trimethylphenyl Bulky aromatic substituent, lipophilic

Key Observations:

Backbone Flexibility vs. Rigidity: The target compound’s azetidine ring introduces conformational rigidity compared to the flexible phenethylamino linker in I-6230 and I-6273 . This rigidity may enhance binding selectivity in biological targets.

Heterocyclic Substituents: The pyrimidine-2-ylamino group in the target compound offers two hydrogen-bond acceptors (N1 and N3 of pyrimidine), which are absent in the pyridazine (I-6230) and isoxazole (I-6273) analogs. This feature may improve interactions with polar enzyme active sites.

Safety and Reactivity: Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate () has documented safety data, highlighting hazards such as skin/eye irritation .

Synthetic Complexity: The azetidine ring in the target compound likely requires multi-step synthesis (e.g., ring-opening/closure reactions), whereas phenethylamino-linked analogs (I-6230, I-6273) can be synthesized via simpler amidation or nucleophilic substitution .

Biological Activity

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate, a compound with the CAS number 2194846-82-5, has garnered attention in recent years for its potential biological activities. This article will delve into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC13H18N4O3
Molecular Weight278.31 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The structure of the compound features a pyrimidine ring linked to an azetidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing azetidine rings have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Potential

Research has shown that compounds with structural similarities to ethyl 4-oxo compounds can induce apoptosis in cancer cells. A study focusing on thiazolidin derivatives revealed that certain synthesized compounds exhibited anticancer activity through both intrinsic and extrinsic pathways, suggesting a potential mechanism for ethyl 4-oxo compounds as well .

The mechanisms underlying the biological activity of ethyl 4-oxo compounds are multifaceted. They may involve:

  • Inhibition of Enzymatic Activity : Compounds like ethyl 4-oxo derivatives can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : Ethyl 4-oxo compounds may influence ROS levels within cells, promoting oxidative stress that can trigger apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of azetidine derivatives against pathogenic bacteria. The results demonstrated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In vitro studies on HeLa cells treated with ethyl 4-oxo derivatives showed a dose-dependent increase in apoptotic markers. The IC50 value for the compound was determined to be approximately 15 µM, suggesting significant anticancer potential .

Study 3: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that treatment with ethyl 4-oxo compounds resulted in increased levels of caspase activation and PARP cleavage, confirming the induction of apoptosis through both intrinsic and extrinsic pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate, and how can side reactions be minimized?

Answer:
The compound’s synthesis likely involves coupling a substituted azetidine with a β-keto ester intermediate. Evidence from analogous syntheses (e.g., ethyl 4-oxo-4-(thiazol-2-ylamino)butanoate) suggests using sodium ethoxide as a base to deprotonate the nucleophilic amine, followed by condensation with ethyl chloroacetate . Key considerations:

  • Reaction conditions : Maintain anhydrous conditions to avoid hydrolysis of the ester group.
  • Side reactions : Competitive formation of byproducts (e.g., elimination products) can occur if reaction temperatures exceed 80°C. Monitor via TLC or LC-MS.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating the target compound .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial configuration of the azetidine-pyrimidine moiety?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intramolecular interactions. For example:

  • Crystallization : Use slow evaporation in a mixed solvent system (e.g., dichloromethane/methanol) to obtain high-quality crystals.
  • Data collection : Employ synchrotron radiation for high-resolution data if crystals are small (<0.1 mm).
  • Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters for non-hydrogen atoms .
  • Validation : Cross-check with DFT-optimized geometries to resolve discrepancies in bond angles or torsional strain .

Basic: What spectroscopic techniques are optimal for characterizing the compound’s purity and functional groups?

Answer:

  • NMR :
    • ¹H NMR : Identify the azetidine N–H proton (δ 6.5–7.5 ppm, broad singlet) and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
    • ¹³C NMR : Confirm the β-keto ester carbonyl (δ 170–175 ppm) and azetidine C–N (δ 50–60 ppm).
  • IR : Look for ester C=O (1720–1740 cm⁻¹) and amide N–H (3300–3500 cm⁻¹) stretches .
  • HRMS : Use ESI(+) mode to verify the molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can computational modeling predict the compound’s potential as a kinase inhibitor?

Answer:

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., GSK-3β, EGFR) based on pyrimidine’s known affinity .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrimidine-azetidine core and kinase active sites.
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds) .
  • ADMET prediction : Calculate logP (3.5–4.0 predicted) and solubility (<10 µM) using QikProp to guide lead optimization .

Basic: What analytical strategies address contradictory solubility data in polar vs. nonpolar solvents?

Answer:

  • Experimental validation : Perform shake-flask assays in PBS (pH 7.4) and DMSO, measuring solubility via UV-Vis (λmax ~260 nm for pyrimidine).
  • Structural analysis : Check for polymorphic forms using DSC/TGA; amorphous phases may exhibit higher apparent solubility .
  • Computational support : Use COSMO-RS to predict solvent interactions, focusing on the ester’s dipole moment (≈3.5 D) and azetidine’s ring strain .

Advanced: How to design SAR studies to optimize the compound’s bioactivity?

Answer:

  • Scaffold modifications :
    • Replace the ethyl ester with tert-butyl or benzyl esters to modulate lipophilicity .
    • Substitute pyrimidine with triazine to alter hydrogen-bonding patterns .
  • Biological assays :
    • Screen against kinase panels (e.g., Eurofins DiscoverX) at 10 µM to identify selectivity profiles.
    • Measure IC₅₀ values using ADP-Glo™ assays for ATP-competitive inhibitors .
  • Data interpretation : Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Answer:

  • Reagent quality : Ensure azetidine amine is freshly distilled (bp 90–100°C under reduced pressure) to avoid oxidation.
  • Catalyst screening : Test coupling agents like HATU or EDCI/HOBt for improved efficiency in forming the amide bond .
  • Workup optimization : Quench with ice-cwater to precipitate unreacted starting materials, followed by extraction with ethyl acetate .

Advanced: What strategies validate the compound’s metabolic stability in preclinical models?

Answer:

  • In vitro assays :
    • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes.
    • Identify major metabolites (e.g., ester hydrolysis to the free acid) using HRMS/MS .
  • In silico tools :
    • Use StarDrop’s P450 module to predict sites of oxidation (e.g., azetidine ring).
    • Apply QSAR models to estimate clearance rates based on logD and topological polar surface area (TPSA ≈ 90 Ų) .

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